molecular formula C26H37NO8S B12414371 BCN-PEG4-Ts

BCN-PEG4-Ts

Cat. No.: B12414371
M. Wt: 523.6 g/mol
InChI Key: BVLKUKUIWYRWGZ-XMGLRAKGSA-N
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Description

BCN-PEG4-Ts is a non-cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent containing a bicyclo[6.1.0]nonyne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-PEG4-Ts is synthesized through a series of chemical reactions involving the attachment of a BCN group to a PEG chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and yield of the final product, which is essential for its use in scientific research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

BCN-PEG4-Ts primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The common reagents used in SPAAC reactions with this compound include azide-containing molecules. The reaction conditions typically involve mild temperatures and neutral pH, which are suitable for preserving the integrity of biological molecules .

Major Products Formed

The major products formed from the reaction of this compound with azide-containing molecules are stable triazole linkages. These linkages are robust and resistant to hydrolysis, making them suitable for long-term applications in biological systems .

Scientific Research Applications

BCN-PEG4-Ts has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to label and track biomolecules.

    Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.

    Industry: Applied in the production of advanced materials and nanotechnology .

Mechanism of Action

BCN-PEG4-Ts exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The BCN group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for precise bioconjugation and labeling of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BCN-PEG4-Ts is unique due to its non-cleavable nature and the presence of a BCN group, which allows for efficient and specific SPAAC reactions. This makes it particularly suitable for applications requiring stable and long-lasting bioconjugation .

Properties

Molecular Formula

C26H37NO8S

Molecular Weight

523.6 g/mol

IUPAC Name

2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C26H37NO8S/c1-21-8-10-22(11-9-21)36(29,30)35-19-18-33-17-16-32-15-14-31-13-12-27-26(28)34-20-25-23-6-4-2-3-5-7-24(23)25/h8-11,23-25H,4-7,12-20H2,1H3,(H,27,28)/t23-,24+,25?

InChI Key

BVLKUKUIWYRWGZ-XMGLRAKGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3

Origin of Product

United States

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